molecular formula C16H22F3N5O2S B10922097 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10922097
M. Wt: 405.4 g/mol
InChI Key: NFZMTEDISYAOKX-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and cyclopropyl groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: Its stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its distinctive functional groups.

Mechanism of Action

The mechanism by which N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the cyclopropyl ring provides rigidity to the molecule, influencing its overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its dual pyrazole rings, which may confer unique binding properties and biological activities. The presence of both trifluoromethyl and cyclopropyl groups further enhances its chemical stability and potential for diverse applications.

Properties

Molecular Formula

C16H22F3N5O2S

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H22F3N5O2S/c1-10(7-21-27(25,26)14-8-20-23(3)11(14)2)9-24-13(12-4-5-12)6-15(22-24)16(17,18)19/h6,8,10,12,21H,4-5,7,9H2,1-3H3

InChI Key

NFZMTEDISYAOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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